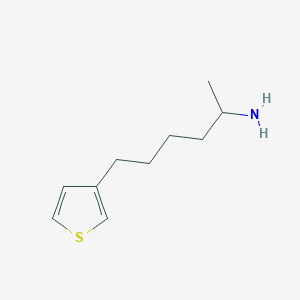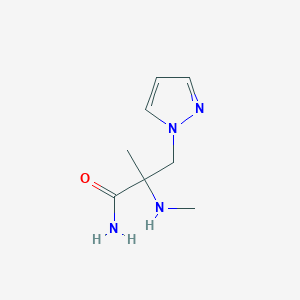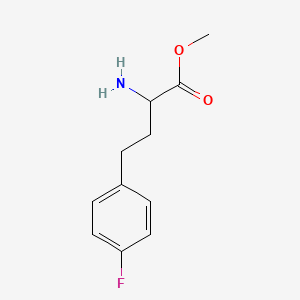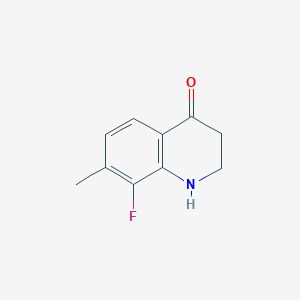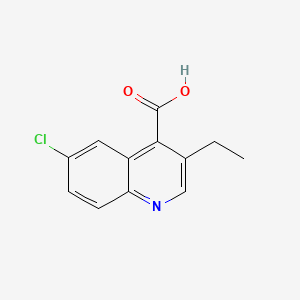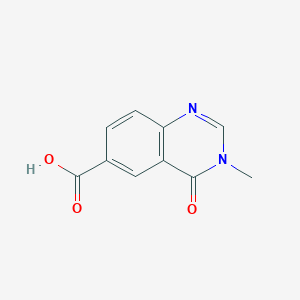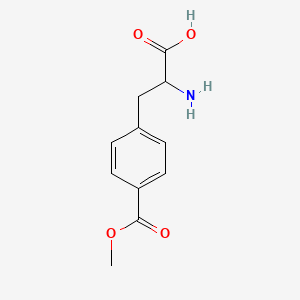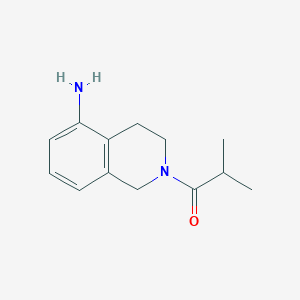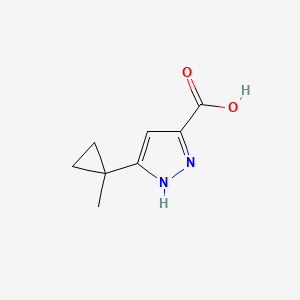
5-(1-methylcyclopropyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-methylcyclopropyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a carboxylic acid group and a 1-methylcyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methylcyclopropyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylcyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-methylcyclopropyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
5-(1-methylcyclopropyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-(1-methylcyclopropyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
5-amino-pyrazoles: These compounds share the pyrazole ring structure but differ in their substituents.
Isoxazoles: These are five-membered heterocycles with an oxygen atom, showing different reactivity and applications.
Uniqueness
This detailed overview provides a comprehensive understanding of 5-(1-methylcyclopropyl)-1H-pyrazole-3-carboxylic acid, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
2740627-72-7 |
|---|---|
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
5-(1-methylcyclopropyl)-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-8(2-3-8)6-4-5(7(11)12)9-10-6/h4H,2-3H2,1H3,(H,9,10)(H,11,12) |
Clave InChI |
DOAAKFSMMZRYGK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)C2=CC(=NN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B15310741.png)
![3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile](/img/structure/B15310745.png)
![tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B15310752.png)
